molecular formula C11H8F3NO3 B8153099 Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate

Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate

Cat. No.: B8153099
M. Wt: 259.18 g/mol
InChI Key: KAUXOWGOXPYSRN-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a phenoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 3-cyano-5-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-cyano-5-(trifluoromethyl)phenol+methyl chloroacetateK2CO3,DMF,refluxMethyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate\text{3-cyano-5-(trifluoromethyl)phenol} + \text{methyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 3-cyano-5-(trifluoromethyl)phenol+methyl chloroacetateK2​CO3​,DMF,reflux​Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Various substituted phenoxyacetates.

    Hydrolysis: 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetic acid.

    Reduction: Methyl 2-(3-aminomethyl-5-(trifluoromethyl)phenoxy)acetate.

Scientific Research Applications

Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.

    Materials Science: Incorporated into polymers and coatings to enhance their chemical resistance and stability.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-4-(trifluoromethyl)phenoxy)acetate
  • Methyl 2-(3-cyano-6-(trifluoromethyl)phenoxy)acetate
  • Methyl 2-(3-cyano-5-(difluoromethyl)phenoxy)acetate

Uniqueness

Methyl 2-(3-cyano-5-(trifluoromethyl)phenoxy)acetate is unique due to the specific positioning of the cyano and trifluoromethyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties that can enhance the compound’s performance in various applications.

Properties

IUPAC Name

methyl 2-[3-cyano-5-(trifluoromethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c1-17-10(16)6-18-9-3-7(5-15)2-8(4-9)11(12,13)14/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUXOWGOXPYSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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